Cas no 462069-21-2 (1,3-diphenyl-2-sulfanylidene-hexahydro-1H-5lambda6-thieno3,4-dimidazole-5,5-dione)

1,3-diphenyl-2-sulfanylidene-hexahydro-1H-5lambda6-thieno3,4-dimidazole-5,5-dione Chemical and Physical Properties
Names and Identifiers
-
- 1,3-diphenyl-2-sulfanylidene-hexahydro-1H-5lambda6-thieno3,4-dimidazole-5,5-dione
- 1H-Thieno[3,4-d]imidazole-2(3H)-thione, tetrahydro-1,3-diphenyl-, 5,5-dioxide
- Oprea1_611210
- CCG-20726
- IDI1_021248
- 1,3-diphenyltetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide
- EU-0078809
- AKOS016289949
- HMS1482H16
- BRD-A06367825-001-01-5
- Z57179848
- 462069-21-2
- AKOS001186745
- 5,5-dioxo-1,3-diphenyl-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazole-2-thione
- ChemDiv3_003338
- F1192-0016
- 1,3-diphenyl-2-sulfanylidene-hexahydro-1H-5lambda6-thieno[3,4-d]imidazole-5,5-dione
-
- Inchi: 1S/C17H16N2O2S2/c20-23(21)11-15-16(12-23)19(14-9-5-2-6-10-14)17(22)18(15)13-7-3-1-4-8-13/h1-10,15-16H,11-12H2
- InChI Key: CDBMEOSRBJNAAF-UHFFFAOYSA-N
- SMILES: C1(=S)N(C2=CC=CC=C2)C2CS(=O)(=O)CC2N1C1=CC=CC=C1
Computed Properties
- Exact Mass: 344.06532010g/mol
- Monoisotopic Mass: 344.06532010g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 23
- Rotatable Bond Count: 2
- Complexity: 518
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.5
- Topological Polar Surface Area: 81.1Ų
Experimental Properties
- Density: 1.47±0.1 g/cm3(Predicted)
- Boiling Point: 551.2±60.0 °C(Predicted)
- pka: -0.59±0.20(Predicted)
1,3-diphenyl-2-sulfanylidene-hexahydro-1H-5lambda6-thieno3,4-dimidazole-5,5-dione Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1192-0016-40mg |
1,3-diphenyl-2-sulfanylidene-hexahydro-1H-5lambda6-thieno[3,4-d]imidazole-5,5-dione |
462069-21-2 | 90%+ | 40mg |
$140.0 | 2023-07-28 | |
Life Chemicals | F1192-0016-100mg |
1,3-diphenyl-2-sulfanylidene-hexahydro-1H-5lambda6-thieno[3,4-d]imidazole-5,5-dione |
462069-21-2 | 90%+ | 100mg |
$248.0 | 2023-07-28 | |
Life Chemicals | F1192-0016-3mg |
1,3-diphenyl-2-sulfanylidene-hexahydro-1H-5lambda6-thieno[3,4-d]imidazole-5,5-dione |
462069-21-2 | 90%+ | 3mg |
$63.0 | 2023-07-28 | |
Life Chemicals | F1192-0016-20mg |
1,3-diphenyl-2-sulfanylidene-hexahydro-1H-5lambda6-thieno[3,4-d]imidazole-5,5-dione |
462069-21-2 | 90%+ | 20mg |
$99.0 | 2023-07-28 | |
Life Chemicals | F1192-0016-10μmol |
1,3-diphenyl-2-sulfanylidene-hexahydro-1H-5lambda6-thieno[3,4-d]imidazole-5,5-dione |
462069-21-2 | 90%+ | 10μmol |
$69.0 | 2023-07-28 | |
Life Chemicals | F1192-0016-10mg |
1,3-diphenyl-2-sulfanylidene-hexahydro-1H-5lambda6-thieno[3,4-d]imidazole-5,5-dione |
462069-21-2 | 90%+ | 10mg |
$79.0 | 2023-07-28 | |
Life Chemicals | F1192-0016-2μmol |
1,3-diphenyl-2-sulfanylidene-hexahydro-1H-5lambda6-thieno[3,4-d]imidazole-5,5-dione |
462069-21-2 | 90%+ | 2μmol |
$57.0 | 2023-07-28 | |
Life Chemicals | F1192-0016-2mg |
1,3-diphenyl-2-sulfanylidene-hexahydro-1H-5lambda6-thieno[3,4-d]imidazole-5,5-dione |
462069-21-2 | 90%+ | 2mg |
$59.0 | 2023-07-28 | |
Life Chemicals | F1192-0016-30mg |
1,3-diphenyl-2-sulfanylidene-hexahydro-1H-5lambda6-thieno[3,4-d]imidazole-5,5-dione |
462069-21-2 | 90%+ | 30mg |
$119.0 | 2023-07-28 | |
Life Chemicals | F1192-0016-1mg |
1,3-diphenyl-2-sulfanylidene-hexahydro-1H-5lambda6-thieno[3,4-d]imidazole-5,5-dione |
462069-21-2 | 90%+ | 1mg |
$54.0 | 2023-07-28 |
1,3-diphenyl-2-sulfanylidene-hexahydro-1H-5lambda6-thieno3,4-dimidazole-5,5-dione Related Literature
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Shilong Wang,Yuanyuan Zhang,Guixin Liu,Hui Xu,Lijuan Song,Jinchun Chen,Jiazhu Li,Zhen Zhang Org. Chem. Front., 2021,8, 599-604
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Marina Felloni,Alexander J. Blake,Peter Hubberstey,Simon J. Teat,Claire Wilson,Martin Schröder CrystEngComm, 2010,12, 1576-1589
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Xiaohui Tian,Jochen Autschbach,Yizhong Yuan,Jinyu Sun,Xin Liu,Chuan Chen,Huijun Cao J. Mater. Chem. C, 2013,1, 5779-5790
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Bo Xu,Qing-Shan Liang,Lian-Tao Liu,Qi-Sheng Liu,Cun-Cheng Li RSC Adv., 2014,4, 13919-13926
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Li Song,Hongsheng Yang,Chunlong Dai,Yukun Xiao,Xinqun Zhang,Yuyang Han,Congcong Bai,Bing Lu,Qianwen Liu,Yang Zhao,Zhipan Zhang,Liangti Qu Energy Environ. Sci., 2021,14, 3075-3085
Additional information on 1,3-diphenyl-2-sulfanylidene-hexahydro-1H-5lambda6-thieno3,4-dimidazole-5,5-dione
Research Brief on 1,3-Diphenyl-2-sulfanylidene-hexahydro-1H-5λ⁶-thieno[3,4-d]imidazole-5,5-dione (CAS: 462069-21-2)
Recent advancements in the field of chemical biology and medicinal chemistry have highlighted the growing interest in heterocyclic compounds, particularly those containing sulfur and nitrogen atoms. Among these, 1,3-diphenyl-2-sulfanylidene-hexahydro-1H-5λ⁶-thieno[3,4-d]imidazole-5,5-dione (CAS: 462069-21-2) has emerged as a promising scaffold due to its unique structural features and potential pharmacological applications. This research brief aims to summarize the latest findings related to this compound, focusing on its synthesis, biological activity, and therapeutic potential.
The compound, characterized by its thieno[3,4-d]imidazole core, has been the subject of several recent studies exploring its role as a key intermediate in the synthesis of bioactive molecules. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its utility in the development of novel kinase inhibitors, with particular efficacy against tyrosine kinase receptors implicated in cancer progression. The study reported a synthetic route yielding the compound with high purity (>98%) and explored its derivatization to enhance binding affinity.
Further investigations into the mechanism of action revealed that 1,3-diphenyl-2-sulfanylidene-hexahydro-1H-5λ⁶-thieno[3,4-d]imidazole-5,5-dione exhibits selective inhibition of specific signaling pathways. In vitro assays conducted by researchers at the University of Cambridge showed that the compound effectively modulates the PI3K/AKT/mTOR pathway, a critical regulator of cell growth and survival. These findings were corroborated by molecular docking studies, which identified key interactions between the compound and the ATP-binding site of PI3Kγ.
Beyond its applications in oncology, recent work has explored the compound's potential in treating inflammatory diseases. A 2024 preprint on bioRxiv highlighted its ability to suppress NF-κB activation in macrophages, suggesting utility in conditions such as rheumatoid arthritis and inflammatory bowel disease. The study employed a combination of transcriptomic and proteomic analyses to elucidate the compound's effects on cytokine production and immune cell activation.
From a chemical perspective, the stability and reactivity of 462069-21-2 have been extensively characterized. Advanced spectroscopic techniques, including 2D NMR and high-resolution mass spectrometry, have confirmed the compound's structure and provided insights into its tautomeric equilibrium in solution. These studies have important implications for formulation development, particularly in optimizing solubility and bioavailability for potential drug candidates derived from this scaffold.
Looking forward, several pharmaceutical companies have included derivatives of 1,3-diphenyl-2-sulfanylidene-hexahydro-1H-5λ⁶-thieno[3,4-d]imidazole-5,5-dione in their preclinical pipelines. The compound's versatility as a building block for drug discovery continues to attract attention, with ongoing research exploring its application in targeted protein degradation and covalent inhibitor design. Future studies will likely focus on improving its pharmacokinetic properties and expanding its therapeutic indications.
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